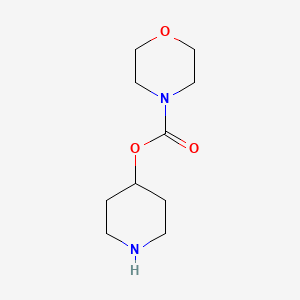
Piperidin-4-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives, including piperidin-4-yl morpholine-4-carboxylate, are prevalent in the design of new pharmaceuticals. They serve as scaffolds for developing drugs targeting various diseases. The following points summarize their significance:
- Modulation of Biological Activity : Piperidine scaffolds can enhance the potency and selectivity of drug candidates. For instance, modifications to the piperidine ring can lead to improved pharmacokinetic properties and reduced toxicity profiles .
- Chiral Center Introduction : The introduction of chiral centers in piperidine derivatives has shown to improve the biological activity of compounds significantly. This is crucial for developing drugs with specific action mechanisms .
Anticancer Applications
Research indicates that piperidine derivatives can disrupt protein-protein interactions critical in cancer progression. For example, compounds that inhibit the HDM2-p53 interaction have been developed using piperidine scaffolds, showcasing their potential as anticancer agents .
Antimicrobial Properties
Piperidin derivatives have been explored for their antimicrobial activities. Modifications to the piperidine structure have resulted in compounds with enhanced efficacy against various bacterial strains . The introduction of functional groups at specific positions on the piperidine ring can lead to improved inhibition of bacterial growth.
Synthesis Methodologies
The synthesis of this compound involves several steps that ensure high yield and purity. The following table summarizes key synthesis methodologies:
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
- Anticancer Drug Development : A study demonstrated that modifications on the piperidine moiety could lead to potent inhibitors of the HDM2-p53 interaction, offering a promising pathway for cancer therapeutics .
- Antimicrobial Agents : Research focused on synthesizing piperidine derivatives with enhanced antimicrobial properties showed significant improvements in activity against both gram-positive and gram-negative bacteria through structural modifications .
- Pharmacokinetic Optimization : Studies have indicated that altering the physicochemical properties of piperidine-based drugs can lead to improved absorption and bioavailability, making them more effective in clinical settings .
Propiedades
Número CAS |
1519741-86-6 |
|---|---|
Fórmula molecular |
C10H18N2O3 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
piperidin-4-yl morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-5-7-14-8-6-12)15-9-1-3-11-4-2-9/h9,11H,1-8H2 |
Clave InChI |
ULFBIAWHNKDNHR-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC(=O)N2CCOCC2 |
SMILES canónico |
C1CNCCC1OC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















